molecular formula C7H11ClN2O2 B015682 Methyl 3-(1H-imidazol-4-yl)propanoate CAS No. 31434-93-2

Methyl 3-(1H-imidazol-4-yl)propanoate

Cat. No.: B015682
CAS No.: 31434-93-2
M. Wt: 190.63 g/mol
InChI Key: YFEPBWKUBQUBKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1H-imidazol-4-yl)propanoate is a chemical compound with the molecular formula C7H10N2O2 It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Scientific Research Applications

Methyl 3-(1H-imidazol-4-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving imidazole-related pathways.

    Industry: It is used in the development of corrosion inhibitors and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(1H-imidazol-4-yl)propanoate typically involves the esterification of 3-(1H-imidazol-4-yl)propanoic acid. One common method is the reaction of 3-(1H-imidazol-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the continuous addition of 3-(1H-imidazol-4-yl)propanoic acid and methanol into the reactor, with sulfuric acid as the catalyst. The product is then purified through distillation or crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The imidazole ring can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products:

    Oxidation: 3-(1H-imidazol-4-yl)propanoic acid.

    Reduction: 3-(1H-imidazol-4-yl)propanol.

    Substitution: Various halogenated or alkylated imidazole derivatives.

Comparison with Similar Compounds

    Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate: This compound has an amino group instead of an ester group, which affects its reactivity and applications.

    3-(1H-imidazol-4-yl)propanoic acid: The carboxylic acid form of the compound, which is more polar and has different solubility properties.

    1-Methyl-1H-imidazole: A simpler imidazole derivative with a methyl group on the nitrogen atom.

Uniqueness: Methyl 3-(1H-imidazol-4-yl)propanoate is unique due to its ester functional group, which allows for specific reactions and applications that are not possible with its carboxylic acid or amino analogs. This makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial products.

Properties

IUPAC Name

methyl 3-(1H-imidazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h4-5H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEPBWKUBQUBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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